molecular formula C13H17BrO2 B3178813 2-(4-bromophenethoxy)tetrahydro-2H-pyran CAS No. 79849-46-0

2-(4-bromophenethoxy)tetrahydro-2H-pyran

Cat. No. B3178813
CAS RN: 79849-46-0
M. Wt: 285.18 g/mol
InChI Key: HGKHQEVNPHCQCH-UHFFFAOYSA-N
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Patent
US09115063B2

Procedure details

Magnesium turnings (0.97 g, 39.9 mmol) were weighed into a 250 mL 3-neck RB flask which was then suba-sealed (side-arm), connected to a 100 mL pressure-equalising addition funnel (centre-socket), connected to a double-layer coil condenser (side-arm) which in turn was connected to a nitrogen-vacuum manifold and the apparatus purge-filled with nitrogen three times. Separately 2d (9.50 g, 33.3 mmol) was weighed into a 100 mL RB flask which was then attached to a nitrogen-vacuum manifold and purge-filled with nitrogen before THF (anhydrous, 60 mL) was cannula-transferred into the flask forming a colourless solution. This solution was then cannula transferred into the pressure-equalising addition funnel. Ethyl bromide (0.274 mL) was then “dripped” over the magnesium turnings in the reaction flask using a 1.0 mL Hamilton gastight syringe. The 2d/THF solution was then added dropwise to the reaction mixture and after about 5 mL had added the reaction flask was continually heated by means of a silicone heating oil bath (bath T: 85° C.) until reflux started. After the completion of the addition of 2d/THF (about 30-45 minutes) the reflux was maintained by means of the silicone heating oil bath for a period of 75 minutes before the reaction mixture was allowed to cool to room temperature. After this period the reaction mixture consisted of a deep orange solution containing some residual flakes of magnesium. The reaction flask was then surrounded with a water-ice/methanol-water cooling mixture and the reaction mixture chilled for a period of 5 minutes prior to DMF (anhydrous, 3.00 mL) being added to the reaction mixture in a single portion via a 5 mL Hamilton gastight syringe. The reaction mixture in the cooling bath was then stirred whilst being allowed to warm slowly to room temperature overnight. Next day the (melted) cooling bath was removed and the reaction mixture was allowed to stir at room temperature under nitrogen for a further 24 hours. After 24 hours the reaction mixture was quenched by dropwise addition of 60 mL of saturated aqueous NH4Cl, which initially caused the deposition of a dense white precipitate (magnesium hydroxides) which then dissolved as the addition continued. Post quenching the reaction mixture consisted of a lower nearly colourless aqueous layer and an upper deep yellow organic layer together with a few shards of magnesium turning. This mixture was then filtered directly into a 250 mL-separating funnel and the layers partitioned and separated. The aqueous layer was then extracted with 100 mL of Et2O and these extracts combined with the organic layer from the reaction mixture. The organic extracts were then dried over anhydrous MgSO4 for a period of 90 minutes before the drying mixture was filtered and the collected solid washed with 3×25 mL portions of Et2O. The filtrate and washings were then combined and stripped to dryness in vacuo (rotary evaporator) to yield a pale yellow oil. A small aliquot of the crude product was analysed by TLC (silica-gel TLC plates, 20% EtOAc/80% n-hexane elution mixture) against the 2d starting material which indicated that all of the starting material had reacted to form a new highly tailed major spot with an Rf of 0.52 with additional minor spots at Rf values of 0.09 and 0.0 (baseline). The crude product was then pre-loaded onto 11.0 g of Merck 60 (15-40 μm) silica gel purified by dry column flash chromatography: (i) Sinter size: 80 mm diameter/column packed to a depth of 55 mm with Merck and crude product/silica amalgam packed on top of this; (ii) time per fraction: 3.00 minutes; (iii) Fraction size: 100 mL; (iv) Elution gradient: % Volume n-hexane: 100-62% in 2% increments/% Volume EtOAc: 0-38% in 2% increments (20 fractions in total). After elution of the column fractions' 10-17 were analysed by TLC (20% EtOAc/80% n-hexane) which indicated that most of the product was contained within fractions' 11-14 but fractions' 10 and 15 also contained some material (product highly tailed on the column, common property of aldehyde containing compounds) therefore fractions' 10-15 were combined and stripped to dryness in vacuo (rotary evaporator) to yield a pale yellow liquid which was then further dried in vacuo (oil immersion pump) at room temperature for a period of 4 hours. Yield: 5.878 g (75.3%, yellow liquid). 1H NMR (CDCl3) δ 1.40-1.87 (m, 6H, [3×—CH2—]pyran), 2.98 (t, 2H, ArCH2), 3.45 (m, 1H, [OCHaHb-]pyran), 3.70 (q+m, 2H, —OpyranCHaHb— & [OCHaHb-]pyran), 3.97 (q, 1H, —OpyranCHaHb), 4.58 (m, 1H, [—OCHO-]pyran), 7.41 (d, 2H, ArH), 7.82 (d, 2H, ArH), 9.98 (s, 1H, ArCHO).
Quantity
0.97 g
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
water ice methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
9.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
60 mL
Type
reactant
Reaction Step Eight
Quantity
0.274 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][CH2:8][O:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)=[CH:5][CH:4]=1.C1C[O:21][CH2:20]C1.C(Br)C>CN(C=O)C>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH2:8][CH2:7][C:6]1[CH:16]=[CH:17][C:3]([CH:20]=[O:21])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
[Mg]
Step Two
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
water ice methanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC1=CC=C(CCOC2OCCCC2)C=C1
Step Eight
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
0.274 mL
Type
reactant
Smiles
C(C)Br
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CCOC2OCCCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CCOC2OCCCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture in the cooling bath was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then suba-sealed (side-arm)
ADDITION
Type
ADDITION
Details
connected to a 100 mL pressure-equalising addition funnel (centre-socket)
CUSTOM
Type
CUSTOM
Details
connected to a double-layer coil condenser
ADDITION
Type
ADDITION
Details
the apparatus purge-filled with nitrogen three times
CUSTOM
Type
CUSTOM
Details
forming a colourless solution
ADDITION
Type
ADDITION
Details
cannula transferred into the pressure-equalising addition funnel
ADDITION
Type
ADDITION
Details
after about 5 mL had added the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
until reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
After this period the reaction mixture consisted of a deep orange solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture chilled for a period of 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Next day the (melted) cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature under nitrogen for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After 24 hours the reaction mixture was quenched by dropwise addition of 60 mL of saturated aqueous NH4Cl, which
Duration
24 h
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved as the addition
CUSTOM
Type
CUSTOM
Details
Post quenching the reaction mixture
FILTRATION
Type
FILTRATION
Details
This mixture was then filtered directly into a 250 mL-
CUSTOM
Type
CUSTOM
Details
separating funnel
CUSTOM
Type
CUSTOM
Details
the layers partitioned
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with 100 mL of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were then dried over anhydrous MgSO4 for a period of 90 minutes before the drying mixture
Duration
90 min
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the collected solid washed with 3×25 mL portions of Et2O
CUSTOM
Type
CUSTOM
Details
stripped to dryness in vacuo (rotary evaporator)
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil
WASH
Type
WASH
Details
A small aliquot of the crude product was analysed by TLC (silica-gel TLC plates, 20% EtOAc/80% n-hexane elution mixture) against the 2d
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
to form a new highly tailed major spot with an Rf of 0.52 with additional minor spots at Rf values of 0.09 and 0.0 (baseline)
CUSTOM
Type
CUSTOM
Details
pre-loaded onto 11.0 g of Merck 60 (15-40 μm) silica gel purified
CUSTOM
Type
CUSTOM
Details
by dry column flash chromatography
CUSTOM
Type
CUSTOM
Details
3.00 minutes
Duration
3 min
WASH
Type
WASH
Details
(iv) Elution gradient
WASH
Type
WASH
Details
After elution of the column fractions' 10-17
CUSTOM
Type
CUSTOM
Details
stripped to dryness in vacuo (rotary evaporator)
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow liquid which
CUSTOM
Type
CUSTOM
Details
was then further dried in vacuo (oil immersion pump) at room temperature for a period of 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
O1C(CCCC1)OCCC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.